2-[2-amino-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrimidin-4-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol
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Overview
Description
2-[2-amino-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrimidin-4-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include ammonia, haloalkanes, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields, and minimizing by-products. Techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) might be employed to achieve the desired purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions
2-[2-amino-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrimidin-4-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Chemistry: As a building block for more complex molecules and as a subject for studying reaction mechanisms.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Potential use in the development of new materials or as a catalyst in chemical processes
Mechanism of Action
The mechanism by which 2-[2-amino-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrimidin-4-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-amino-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrimidin-4-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol include other pyrimidine derivatives and benzodioxepin-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity .
Uniqueness
Its structure provides a versatile platform for further modification and exploration in various scientific fields .
Properties
Molecular Formula |
C29H29N3O5 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[2-amino-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrimidin-4-yl]-4-ethyl-5-[(3-methoxyphenyl)methoxy]phenol |
InChI |
InChI=1S/C29H29N3O5/c1-3-19-13-22(24(33)15-26(19)37-17-18-6-4-7-21(12-18)34-2)28-23(16-31-29(30)32-28)20-8-9-25-27(14-20)36-11-5-10-35-25/h4,6-9,12-16,33H,3,5,10-11,17H2,1-2H3,(H2,30,31,32) |
InChI Key |
GBINMBRPNPDDEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC2=CC(=CC=C2)OC)O)C3=NC(=NC=C3C4=CC5=C(C=C4)OCCCO5)N |
Origin of Product |
United States |
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